molecular formula C23H26ClN5O5 B1589787 Doxazosin hydrochloride CAS No. 70918-01-3

Doxazosin hydrochloride

Cat. No.: B1589787
CAS No.: 70918-01-3
M. Wt: 487.9 g/mol
InChI Key: AQAZIYFEPYHLHC-UHFFFAOYSA-N
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Description

Doxazosin hydrochloride is a pharmaceutical compound primarily used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (enlarged prostate)By blocking these receptors, this compound helps to relax blood vessels and improve blood flow, thereby reducing blood pressure and alleviating symptoms associated with an enlarged prostate .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Doxazosin hydrochloride acts by inhibiting alpha-1 adrenergic receptors . It interacts with enzymes such as CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which are involved in its metabolism . The drug has been found to have an inhibitory effect on Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH . It also influences cell function by causing apoptosis of hERG potassium channels in an in vitro setting .

Molecular Mechanism

The mechanism of action of this compound involves binding to alpha-1 adrenergic receptors, leading to smooth muscle relaxation . Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a relatively long plasma half-life . After both oral and intravenous administration, plasma doxazosin concentrations decrease over time . No significant changes in the disposition of doxazosin have been reported during long-term treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The enzymes involved in the metabolism of doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4 .

Transport and Distribution

This compound is bound extensively to plasma proteins (98%) and has a large apparent volume of distribution . Clearance of doxazosin, presumably in the liver, involves the production of mainly O-demethylated and C-hydroxylated metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of doxazosin hydrochloride involves several key steps. The primary synthetic route includes the formation of the quinazoline nucleus, followed by the introduction of the piperazine moiety and the benzodioxan ring. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process begins with the synthesis of intermediate compounds, which are then subjected to various purification steps, including crystallization and filtration. The final product is obtained through a series of chemical reactions, including O-demethylation and hydroxylation, followed by the formation of the hydrochloride salt .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nucleus.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), UV light.

    Reduction: Sodium borohydride (NaBH₄), ethanol.

    Substitution: Alkyl halides, dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Doxazosin hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

    Terazosin: Similar in structure and function to doxazosin hydrochloride, used for the same indications.

    Tamsulosin: Selectively targets alpha-1 receptors in the prostate, used primarily for benign prostatic hyperplasia.

    Alfuzosin: Similar to tamsulosin, used for benign prostatic hyperplasia.

Comparison: this compound is unique in its long-lasting effects, allowing for once-daily dosing. Compared to prazosin and terazosin, this compound has a longer half-life, making it more convenient for patients. Tamsulosin and alfuzosin are more selective for prostate receptors, potentially leading to fewer cardiovascular side effects .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469077
Record name Doxazosin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105314-71-4, 70918-01-3
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Doxazosin hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin hydrochloride
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Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
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Record name DOXAZOSIN HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g.) and N-(1,4-benzodioxan-2-carbonyl)piperazine (150 g.) were stirred together under reflux in n-butanol (2 l.) for 31/2 hours. The mixture was then cooled to 80° C., the solid product collected, washed with cold n-butanol (2×250 ml.), and dried. The crude product was dissolved in hot (80° C.) dimethylformamide (530 ml.) and water (130 ml.), filtered, concentrated in vacuo to about 300 ml., then cooled and ether (1.8 l.) added. The solid so obtained was collected and washed with ether to give 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride (215 g.), m.p. 289°-290° C.
Quantity
140 g
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150 g
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2 L
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Synthesis routes and methods II

Procedure details

Doxazosin base (0.110 mol; 49.61 g) was charged in acetone (750 ml) and stirred at 25° C. to obtain slurry. On cooling the slurry to 10-15° C., hydrochloric acid solution was added till the pH was 2-3. The contents were stirred for 10-15 min at 10-15° C. and then stirring continued at 25° C. for 2 hr. The solid obtained was filtered, washed with acetone and dried at 50-55° C. to obtain solid product. The solid was purified by refluxing with methanol (600 ml) for 1 hr. The slurry was cooled to room temperature, filtered, washed with methanol and then dried at 60° C. under reduced pressure to obtain 51 g of pure doxazosin hydrochloride (HPLC purity −99.77%).
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49.61 g
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750 mL
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Synthesis routes and methods III

Procedure details

Organic Preparations and Procedures International (2003); 35; 603-608 describes the procedure for synthesizing doxazosin by treating (2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone with 2-chloro-6,7-dimethoxy quinazolin-4-amine in presence of n-butanol to obtain doxazosin hydrochloride; which on further treatment with aqueous ammonia solution yields doxazosin base.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the absorption of Doxazosin mesylate compare to Doxazosin hydrochloride when administered orally?

A1: Research indicates that Doxazosin mesylate exhibits superior absorption via the digestive system compared to this compound. A study comparing the two forms in rats, rabbits, and cats consistently demonstrated a higher maximum plasma concentration (Cmax) and area under the curve (AUC) for Doxazosin mesylate after oral and intraduodenal administration. [] This suggests that the mesylate salt form might offer improved bioavailability compared to the hydrochloride salt form.

Q2: What is the primary application of Doxazosin mesylate in a research setting?

A2: While this compound is the clinically used form, research primarily focuses on Doxazosin mesylate as a model compound for synthetic exploration. Studies investigate the optimization of its synthesis to improve yield and cost-effectiveness for potential industrial production. [, ] This emphasizes the importance of developing efficient and scalable synthesis methods for pharmaceutical compounds.

Q3: Can you describe a synthetic route used to produce Doxazosin mesylate?

A3: One synthetic approach involves a multi-step process starting with Catechol. First, Catechol undergoes cyclization and amination to produce the intermediate 1-(1,4-benzdioxazolyl-2-formyl)piperazine. This intermediate is then condensed with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield this compound. Finally, this compound is converted to Doxazosin mesylate. [] This route highlights the complexity of synthesizing pharmaceutical compounds, often requiring multiple steps and carefully controlled conditions.

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